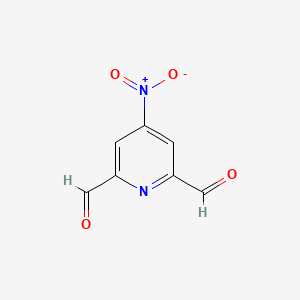

4-Nitropyridine-2,6-dicarbaldehyde

Description

This structure confers unique electronic properties due to the electron-withdrawing nitro group, which enhances electrophilicity at the aldehyde sites, making it reactive in condensation and coordination chemistry.

Properties

Molecular Formula |

C7H4N2O4 |

|---|---|

Molecular Weight |

180.12 g/mol |

IUPAC Name |

4-nitropyridine-2,6-dicarbaldehyde |

InChI |

InChI=1S/C7H4N2O4/c10-3-5-1-7(9(12)13)2-6(4-11)8-5/h1-4H |

InChI Key |

FPKPDMGWHRWCAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitropyridine-2,6-dicarbaldehyde typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield the final product .

Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, allowing for the safe scale-up of this compound production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-Nitropyridine-2,6-dicarboxylic acid.

Reduction: 4-Aminopyridine-2,6-dicarbaldehyde.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitropyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: It is used in the development of fluorescent probes and sensors for biological imaging.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with antimicrobial and anticancer properties.

Industry: It is utilized in the production of advanced materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-Nitropyridine-2,6-dicarbaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the aldehyde groups can form Schiff bases with amines, leading to the formation of various bioactive compounds. These interactions can modulate molecular pathways and cellular processes, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-nitropyridine-2,6-dicarbaldehyde, highlighting differences in substituents, physical properties, and applications:

Key Comparative Analysis:

Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, which increases the electrophilicity of the aldehyde groups compared to the parent compound (pyridine-2,6-dicarbaldehyde). This property may accelerate imine or hydrazone formation in COFs .

Synthetic Utility: Pyridine-2,6-dicarbaldehyde is synthesized via oxidation of 2,6-pyridinedimethanol using SeO₂, yielding a white solid (59% yield) . The hydroxy analog (4-hydroxypyridine-2,6-dicarbaldehyde) may serve as a chelating agent in metal complexes due to its hydroxyl group .

Applications in Materials Science: Pyridine-2,6-dicarbaldehyde is a key monomer in spiropyran-functionalized COFs, enabling light-driven self-assembly . The nitro derivative could introduce photoresponsive or redox-active properties. The methyl analog’s steric bulk may hinder crystallinity in polymers, whereas the nitro group’s planar structure might promote π-π stacking in MOFs .

Safety and Handling :

- While safety data for this compound is absent, its carboxylic acid analog (4-nitropyridine-2,6-dicarboxylic acid) is classified as acutely toxic (H302, H315, H319) . The nitro group’s presence in the aldehyde form may pose similar risks, necessitating gloves, respiratory protection, and proper ventilation during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.